1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-chloroethan-1-one
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Overview
Description
1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-chloroethan-1-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethoxy group, and a chloroethanone moiety
Preparation Methods
The synthesis of 1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-chloroethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound, such as 2-amino-5-(trifluoromethoxy)benzoic acid.
Formation of Intermediate: The aromatic compound undergoes chlorination to introduce the chloroethanone group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-chloroethan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-chloroethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in biochemical assays to study enzyme kinetics and inhibition mechanisms.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-chloroethan-1-one involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and triggering biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-chloroethan-1-one can be compared with similar compounds such as:
2-Amino-6-(trifluoromethoxy)benzoxazole: This compound shares the trifluoromethoxy group but differs in its overall structure and biological activity.
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another compound with trifluoromethyl groups, used extensively in organic transformations.
Biological Activity
1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-chloroethan-1-one (CAS No. 934829-56-8) is a synthetic organic compound notable for its unique structural features, including an amino group, a trifluoromethoxy group, and a chloroethanone moiety. This compound has garnered attention in medicinal chemistry and biological research due to its potential pharmacological activities and applications in enzyme inhibition studies.
The molecular formula of this compound is C9H7ClF3NO2, with a molecular weight of 253.60 g/mol. Its structure can be represented by the following properties:
Property | Value |
---|---|
CAS No. | 934829-56-8 |
Molecular Formula | C9H7ClF3NO2 |
Molecular Weight | 253.60 g/mol |
IUPAC Name | 1-[2-amino-5-(trifluoromethoxy)phenyl]-2-chloroethanone |
InChI Key | OBLKWOCVMQFHQN-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. It may function as an enzyme inhibitor by binding to active sites, thereby blocking substrate access and altering enzymatic activity. This interaction can lead to significant biochemical effects, which are crucial for its application in drug development.
Biological Activity and Research Findings
Recent studies have explored the pharmacological potential of this compound in various biological contexts:
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on several enzymes, demonstrating potential as a pharmacological agent in treating diseases associated with enzyme dysregulation.
- Dopamine Receptor Agonism : Research indicates that similar compounds in the same chemical family exhibit selective agonist activity at dopamine receptors, particularly the D3 receptor. These findings suggest that this compound may also possess similar properties, warranting further investigation into its neuropharmacological effects .
- Structure-Activity Relationship (SAR) : Studies have focused on modifying the compound's structure to enhance its biological activity while reducing undesirable effects. These modifications have led to the synthesis of analogs that show improved potency and selectivity for target receptors .
Case Studies
Several case studies highlight the biological activity of compounds related to this compound:
- Study on D3 Receptor Agonists : A comprehensive SAR study was conducted where over 100 analogs were synthesized and tested for their agonist activity at D3 and antagonist activity at D2 receptors. The results indicated that specific substitutions could significantly enhance receptor selectivity and potency .
- Inhibition Studies : In vitro assays demonstrated that certain derivatives of this compound exhibited potent inhibition against key enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .
Properties
CAS No. |
934829-56-8 |
---|---|
Molecular Formula |
C9H7ClF3NO2 |
Molecular Weight |
253.60 g/mol |
IUPAC Name |
1-[2-amino-5-(trifluoromethoxy)phenyl]-2-chloroethanone |
InChI |
InChI=1S/C9H7ClF3NO2/c10-4-8(15)6-3-5(1-2-7(6)14)16-9(11,12)13/h1-3H,4,14H2 |
InChI Key |
OBLKWOCVMQFHQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)CCl)N |
Origin of Product |
United States |
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